molecular formula C21H31N8O5+ B14047902 Methyltetrazine-amino-PEG4-azide

Methyltetrazine-amino-PEG4-azide

Cat. No.: B14047902
M. Wt: 475.5 g/mol
InChI Key: HCXJKTNNXLEXSV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltetrazine-amino-PEG4-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, particularly in click chemistry reactions, due to its ability to react with carboxylic acids, activated esters, terminal alkynes, and cyclooctyne derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.

Industrial Production Methods

Industrial production of methyltetrazine-amino-PEG4-azide involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to meet quality assurance standards.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG4-azide undergoes various types of chemical reactions, including:

    Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazole moieties.

    Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The methyltetrazine group reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield stable dihydropyridazine linkages.

Common Reagents and Conditions

    CuAAC Reactions: Copper catalysts are commonly used in azide-alkyne cycloaddition reactions.

    IEDDA Reactions: Strained alkenes like trans-cyclooctene are used as reactants in IEDDA reactions.

Major Products Formed

    Triazole Moieties: Formed from CuAAC reactions.

    Dihydropyridazine Linkages: Formed from IEDDA reactions.

Scientific Research Applications

Methyltetrazine-amino-PEG4-azide has a wide range of applications in scientific research, including:

    Chemistry: Used in bioorthogonal chemistry for labeling and detection of biomolecules.

    Biology: Employed in live-cell imaging and enzyme activity profiling.

    Medicine: Utilized in drug delivery systems and antibody-drug conjugates (ADCs) for targeted therapy.

    Industry: Applied in the synthesis of biocompatible materials and PEGylation of therapeutic proteins.

Mechanism of Action

Methyltetrazine-amino-PEG4-azide exerts its effects through bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The methyltetrazine group undergoes IEDDA reactions with strained alkenes, while the azide group participates in CuAAC reactions with alkynes. These reactions enable the selective labeling and detection of biomolecules in complex biological environments .

Comparison with Similar Compounds

Similar Compounds

    Methyltetrazine-amido-N-bis(PEG4-acid): Contains a methyltetrazine group and two acid groups, used in similar bioorthogonal reactions.

    Methyltetrazine-PEG4-amine: Contains a methyltetrazine group and a primary amine group, used for conjugation with carboxylic acids.

Uniqueness

Methyltetrazine-amino-PEG4-azide is unique due to its dual functionality, allowing it to participate in both CuAAC and IEDDA reactions. This versatility makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C21H31N8O5+

Molecular Weight

475.5 g/mol

IUPAC Name

imino-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium

InChI

InChI=1S/C21H30N8O5/c1-17-25-27-21(28-26-17)19-4-2-18(3-5-19)16-23-20(30)6-8-31-10-12-33-14-15-34-13-11-32-9-7-24-29-22/h2-5,22H,6-16H2,1H3/p+1

InChI Key

HCXJKTNNXLEXSV-UHFFFAOYSA-O

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN=[N+]=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.